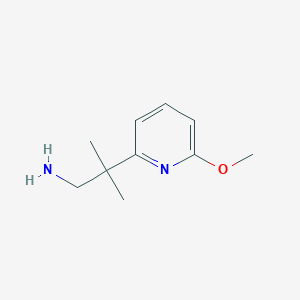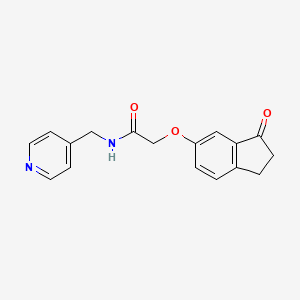
1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzyl group and a cyclopropyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:
Synthesis of Azide: The azide precursor can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with a cyclopropyl alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boronic acid derivative.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives to highlight its uniqueness:
1-(4-chlorobenzyl)-1H-1,2,3-triazole: This compound lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
4-cyclopropyl-1H-1,2,3-triazole: This compound lacks the 4-chlorobenzyl group, which may influence its solubility and pharmacokinetic properties.
1-(4-methylbenzyl)-4-cyclopropyl-1H-1,2,3-triazole: This compound has a methyl group instead of a chlorine atom, which may alter its electronic properties and reactivity.
The presence of both the 4-chlorobenzyl and cyclopropyl groups in this compound makes it a unique compound with distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-9(2-6-11)7-16-8-12(14-15-16)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQRNQGZUNIRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2856879.png)
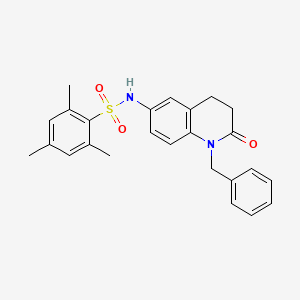
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2856883.png)
![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)
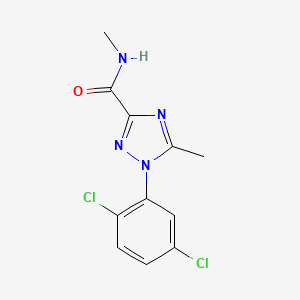
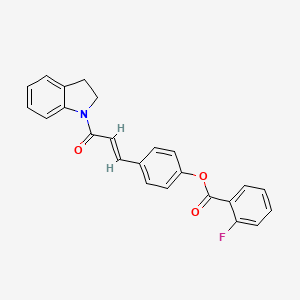
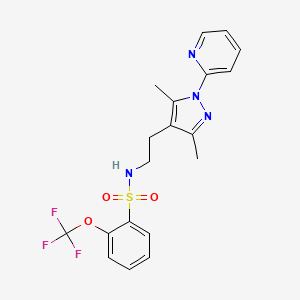
![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)
![rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans](/img/structure/B2856893.png)
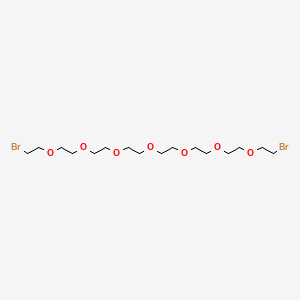
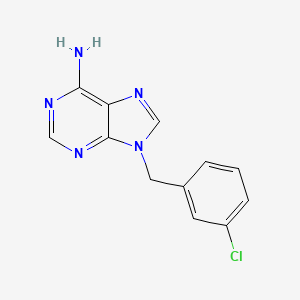
![3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2856898.png)
